molecular formula C18H19N3O2 B7461162 4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide

4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide

Cat. No. B7461162
M. Wt: 309.4 g/mol
InChI Key: WUHCTBFGWUUPBB-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide, commonly known as HPPH, is a chemical compound that has shown promising results in scientific research. HPPH belongs to the class of organic compounds known as benzamides and has been studied extensively for its potential applications in cancer treatment.

Mechanism of Action

HPPH works by selectively accumulating in cancer cells and becoming activated by light of a specific wavelength. The activated HPPH produces a type of oxygen that is toxic to cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
HPPH has been shown to have minimal toxicity and side effects in animal studies. It has also been shown to have a high degree of selectivity for cancer cells, leading to minimal damage to healthy cells.

Advantages and Limitations for Lab Experiments

HPPH has several advantages for lab experiments, including its high selectivity for cancer cells, minimal toxicity, and ease of synthesis. However, its effectiveness can be limited by factors such as the depth of the cancer cells and the availability of light of the appropriate wavelength.

Future Directions

Further research is needed to optimize the use of HPPH in PDT and to explore its potential applications in other areas, such as imaging and drug delivery. Studies are also needed to determine the optimal dosage and administration methods for HPPH in clinical settings.

Synthesis Methods

HPPH can be synthesized through a multi-step process that involves the reaction of 4-hydroxybenzaldehyde with 4-pyrrolidin-1-ylbenzylamine in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain pure HPPH.

Scientific Research Applications

HPPH has been studied for its potential use in photodynamic therapy (PDT), a treatment that involves the use of light-sensitive compounds to destroy cancer cells. HPPH has been shown to be effective in targeting and destroying cancer cells when activated by light of a specific wavelength.

properties

IUPAC Name

4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-17-9-5-15(6-10-17)18(23)20-19-13-14-3-7-16(8-4-14)21-11-1-2-12-21/h3-10,13,22H,1-2,11-12H2,(H,20,23)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHCTBFGWUUPBB-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide

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